4-Methyl-n-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-n-tosylbenzenesulfonamide
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Overview
Description
4-Methyl-n-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-n-tosylbenzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
The synthesis of 4-Methyl-n-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-n-tosylbenzenesulfonamide typically involves nucleophilic and amidation reactions. . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-n-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-n-tosylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a ligand in various biological assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The borate group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with various biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include other boronic esters and sulfonamides, such as:
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
What sets 4-Methyl-n-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-n-tosylbenzenesulfonamide apart is its unique combination of borate and sulfonamide groups, which confer distinct reactivity and stability properties .
Properties
Molecular Formula |
C25H29BN2O6S2 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H29BN2O6S2/c1-18-7-11-22(12-8-18)35(29,30)28(36(31,32)23-13-9-19(2)10-14-23)21-15-20(16-27-17-21)26-33-24(3,4)25(5,6)34-26/h7-17H,1-6H3 |
InChI Key |
XPBPPQONXMBKBR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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